molecular formula C9H12N6 B2686602 N,N-dimethyl-1-(3-pyridinylmethyl)-1H-1,2,3,4-tetraazol-5-amine CAS No. 338417-53-1

N,N-dimethyl-1-(3-pyridinylmethyl)-1H-1,2,3,4-tetraazol-5-amine

Cat. No. B2686602
CAS RN: 338417-53-1
M. Wt: 204.237
InChI Key: JZTSBUCCEHINPZ-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(3-pyridinylmethyl)-1H-1,2,3,4-tetraazol-5-amine, commonly known as DPTA, is a tetrazole-based compound that has gained significant attention in scientific research. DPTA has been synthesized and studied for its potential use in various biochemical and physiological applications.

Scientific Research Applications

  • Ligand Synthesis and Ammonium Ion Interaction The synthesis of a new tetraazamacrocycle bearing N,N-dimethyl-1-(3-pyridinylmethyl)-1H-1,2,3,4-tetraazol-5-amine moieties has been reported, which shows significant interaction with simple ammonium cations. This ligand demonstrates the ability to bind NH4+ or primary ammonium cations, discriminating them from secondary or tertiary ammonium cations. This property is significant for applications in selective cation binding and molecular recognition studies (Formica et al., 2003).

  • Pharmacological Evaluation in Cardiotonic Agents Research on analogues of the cardiotonic agent 7-hydroxycyclindole, including compounds with N,N-dimethyl structures, has shown that these analogues are equiactive to other known cardiotonics. This indicates their potential in pharmacological applications, especially in cardiac therapeutics (Dionne et al., 1986).

  • Chemical Reactions in Organic Synthesis Studies on the metalation of 2-(aminomethyl)pyridine with dimethylzinc have led to the formation of colorless dimeric methylzinc complexes. These findings are useful in the field of organometallic chemistry and for understanding metal-mediated synthesis reactions (Westerhausen et al., 2001).

  • Catalytic Applications The synthesis of various heterocyclic compounds, including those containing N,N-dimethyl structures, has been achieved using catalytic methods. This demonstrates the role of such compounds in facilitating complex chemical transformations, important in pharmaceutical and fine chemical synthesis (Gunasekaran et al., 2014).

  • G-Quadruplex DNA Stabilization and Cytotoxic Activity Macrocyclic lactams containing a pyridine and N,N-dimethylamino substituents have been identified as selective G-quadruplex stabilizers with notable cytotoxic activity. This finding is significant for developing anticancer therapeutics, especially against breast cancer (Blankson et al., 2013).

properties

IUPAC Name

N,N-dimethyl-1-(pyridin-3-ylmethyl)tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6/c1-14(2)9-11-12-13-15(9)7-8-4-3-5-10-6-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTSBUCCEHINPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=NN1CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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